AH 7921 was first synthesized in the 1970s by researchers at the pharmaceutical company Allen & Hanburys, which is now part of GlaxoSmithKline. The compound was initially explored for its analgesic properties but never received regulatory approval for clinical use. Its emergence in the illicit drug market has raised concerns regarding its safety and pharmacological profile.
AH 7921 is classified as a novel synthetic opioid and falls under the category of new psychoactive substances. It is structurally related to other opioids and has been associated with similar effects in terms of pain relief and potential for addiction.
The synthesis of AH 7921 involves several key steps:
The precursors required for this synthesis are generally inexpensive and readily available, making it feasible for production in non-professional settings .
The molecular formula of AH 7921 Hydrochloride is , with a molecular weight of approximately 365.72 g/mol when in hydrochloride form. The compound features a cyclohexyl ring substituted with a benzamide moiety.
AH 7921 can undergo various chemical reactions typical of amines and carboxylic acid derivatives:
These reactions are significant for understanding the reactivity and potential derivations of AH 7921 analogs.
AH 7921 acts primarily as an agonist at the mu-opioid receptor, similar to morphine and other opioids. Its mechanism involves:
Studies have shown that AH 7921 exhibits similar pharmacological profiles to traditional opioids regarding analgesic efficacy but carries a higher risk of toxicity at therapeutic doses .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3